2-Aminoresorcinol hydrochloride
Overview
Description
2-Aminoresorcinol hydrochloride, with the chemical formula C6H8ClNO2, is a white crystalline powder known for its applications in various fields. It is characterized by its aminoresorcinol and hydrochloride functional groups . This compound is used in scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminoresorcinol hydrochloride typically involves the nitration of resorcinol followed by reduction and subsequent amination. The process can be summarized as follows:
Nitration: Resorcinol is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form 2-nitroresorcinol.
Reduction: The nitro group in 2-nitroresorcinol is reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid, resulting in 2-aminoresorcinol.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration: Large quantities of resorcinol are nitrated using industrial-grade nitric and sulfuric acids.
Catalytic Reduction: The reduction step is often catalyzed using industrial catalysts to enhance efficiency.
Purification and Crystallization: The final product is purified through crystallization and filtration to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-Aminoresorcinol hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be further reduced to form different amine derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and sulfonyl chlorides are used for substitution reactions
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Various amine derivatives.
Substitution: Acylated and sulfonated derivatives
Scientific Research Applications
2-Aminoresorcinol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Aminoresorcinol hydrochloride involves its interaction with various molecular targets:
Enzyme Inhibition: It acts as an inhibitor of certain enzymes, affecting their activity and function.
Antioxidant Activity: It exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress.
Pathways Involved: The compound interacts with cellular pathways involved in oxidative stress and inflammation
Comparison with Similar Compounds
Similar Compounds
- 4-Aminoresorcinol hydrochloride
- 3,5-Diaminobenzoic acid
- 2,5-Diaminophenol dihydrochloride
- 2-Amino-5-methoxybenzoic acid
- 2,3-Diaminophenol
Uniqueness
2-Aminoresorcinol hydrochloride is unique due to its specific aminoresorcinol structure, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers unique advantages in terms of its reactivity and applications in various fields .
Properties
IUPAC Name |
2-aminobenzene-1,3-diol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2.ClH/c7-6-4(8)2-1-3-5(6)9;/h1-3,8-9H,7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOVNXPCVVNCPQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00883517 | |
Record name | 1,3-Benzenediol, 2-amino-, hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00883517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
634-60-6 | |
Record name | 1,3-Benzenediol, 2-amino-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=634-60-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Aminoresorcinol hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4666 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Benzenediol, 2-amino-, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3-Benzenediol, 2-amino-, hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00883517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-aminoresorcinol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.192 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the most efficient synthesis method for 2-aminoresorcinol hydrochloride according to recent research?
A1: A recent study [] investigated two methods for synthesizing this compound. The research demonstrated that reducing 1,3-dihydroxybenzene with hydrazine hydrate, followed by salification with hydrochloride, yielded a higher product yield (95.3%) compared to reduction with stannous chloride-hydrochloric acid (89.8%). The study highlights the advantages of using hydrazine hydrate, including milder reaction conditions, better reproducibility, and a significant increase in product yield.
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